N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide
Overview
Description
KU-32 is a C-terminal inhibitor of Hsp90 which increases Hsp70 expression, and protects against neuronal glucotoxicity and reverses multiple clinical indices of diabetic peripheral neuropathy.
Scientific Research Applications
Chemical Structure and Synthesis
- The compound exhibits potential as a potassium-channel opener with therapeutic activities in the cardiovascular field. Its unique structure includes axial 2-dimethoxymethyl and 3-hydroxyl groups, with a nearly perpendicular 4-acetamide group to the benzopyran plane (Yoon, Yoo, & Shin, 1998).
Biological Activity and Potential Applications
- A related compound demonstrated moderate herbicidal and fungicidal activities, suggesting potential agricultural applications (霍静倩 et al., 2016).
- Another study focused on synthesizing variants of acetamide compounds, highlighting the versatility and the potential for tailoring these compounds for specific applications (Yang Chao, 2008).
Potential in Pharmaceutical Development
- Certain N-acetyldopamine derivatives, related to the target compound, have been isolated from traditional Chinese medicine sources, indicating potential pharmaceutical applications (Yang et al., 2015).
Molecular Interactions and Crystallography
- Detailed molecular studies, such as X-ray crystallography, have been conducted on similar compounds, providing insights into their molecular interactions and potential for drug design (Baranova et al., 2012).
Therapeutic and Pharmacological Properties
- Various derivatives have been synthesized and evaluated for their anti-microbial activities, suggesting potential use in developing new antimicrobial agents (Parameshwarappa et al., 2009).
properties
IUPAC Name |
N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO8/c1-9-13(27-19-15(24)14(23)17(26-5)20(3,4)29-19)7-6-11-8-12(21-10(2)22)18(25)28-16(9)11/h6-8,14-15,17,19,23-24H,1-5H3,(H,21,22)/t14-,15+,17+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAWXHNSLFJNTM-YEWFCNIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)OC3C(C(C(C(O3)(C)C)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)(C)C)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137530161 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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